4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. Subsequent reactions with guanidine or its derivatives lead to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other molecular targets.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific enzymes and molecular pathways. For instance, it acts as a cyclin-dependent kinase (CDK) inhibitor, which leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
- Pyrazolo[3,4-d]pyrimidine derivatives with various substituents
Uniqueness
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8ClN5 |
---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-7-8(6-4-2-1-3-5-6)16-17-10(7)15-11(13)14-9/h1-5H,(H3,13,14,15,16,17) |
InChI Key |
FYBBSLFJNIOTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.